molecular formula C12H8ClN5O B10917940 N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10917940
M. Wt: 273.68 g/mol
InChI Key: VKGDGPKHNFMZHO-UHFFFAOYSA-N
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Description

N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a triazolo-pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimizing reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

IUPAC Name

N-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8ClN5O/c13-8-4-1-2-5-9(8)15-11(19)10-16-12-14-6-3-7-18(12)17-10/h1-7H,(H,15,19)

InChI Key

VKGDGPKHNFMZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)Cl

Origin of Product

United States

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